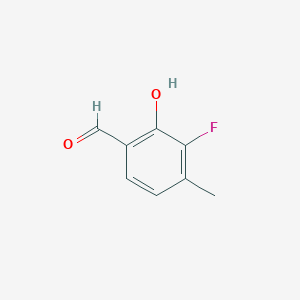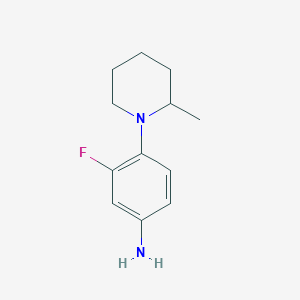
3-Fluoro-4-(2-methyl-1-piperidinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(2-methyl-1-piperidinyl)aniline is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Kinase Inhibition and Molecular Docking:
- Docking and QSAR studies of derivatives similar to 3-Fluoro-4-(2-methyl-1-piperidinyl)aniline showed these compounds' potential as c-Met kinase inhibitors. This study focused on analyzing the molecular features contributing to inhibitory activity and predicting biological activities using quantitative structure–activity relationship methods (Caballero et al., 2011).
2. Catalytic Reactions:
- An acid-base bifunctional ionic liquid involving derivatives of aniline was efficient in the reaction of aniline with dimethyl carbonate. This research is significant for understanding the catalytic potential of such compounds (Zhang et al., 2010).
3. Corrosion Inhibition:
- Piperidine derivatives, closely related to this compound, were studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate these properties (Kaya et al., 2016).
4. Pharmaceutical Applications:
- Several studies focused on the synthesis and evaluation of derivatives for potential pharmaceutical applications, like antiproliferative agents and inhibitors (Mistry et al., 2016), (García-Vázquez et al., 2021), (Shijing, 2013).
5. Electrochemical Studies:
- Fluoro-substituted anilines, including derivatives similar to the compound , were examined for their electrochemical behavior, highlighting their potential in various applications (Cihaner & Önal, 2002).
6. Nonlinear Optical Investigations:
- Investigations into the linear and nonlinear optical properties of fluoro-substituted anilines, related to this compound, revealed potential applications in optical limiting and as therapeutic agents (George et al., 2021).
7. Synthesis and Characterization:
- Various studies have been conducted on the efficient synthesis and characterization of related compounds, highlighting their importance in pharmaceutical intermediates (Kiricojevic et al., 2002), (Xian, 2012).
8. Vibrational and Structural Analysis:
- Theoretical and experimental vibrational analyses of fluoro-substituted anilines provided insights into their structural characteristics, valuable for various material science applications (Revathi et al., 2017), (Aziz et al., 2018).
9. Optical and Electronic Properties:
- Synthesis and spectroscopic properties of aniline tetramers, including fluoro-substituted anilines, were explored for their potential in electronics and photonics (Kulszewicz-Bajer et al., 2004).
10. Antiproliferative Agents and SAR Studies:
- Synthesis and structure-activity relationship studies of novel fluoro-substituted piperidinyl compounds, similar to the compound of interest, were conducted for their potential as antiproliferative agents (Prasad et al., 2009).
Propriétés
IUPAC Name |
3-fluoro-4-(2-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-4-2-3-7-15(9)12-6-5-10(14)8-11(12)13/h5-6,8-9H,2-4,7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKAJYHQGRRHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(Propane-2-sulfinyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3002365.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3002368.png)
![2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid](/img/structure/B3002370.png)

![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B3002372.png)
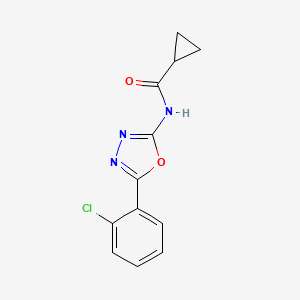

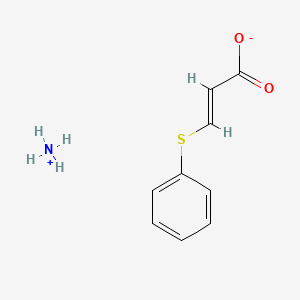
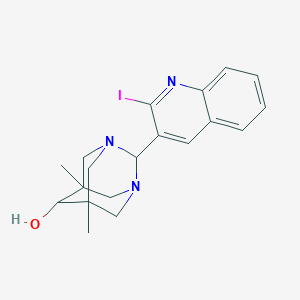

![5-[1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3002383.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B3002385.png)
